molecular formula C20H20N4O2S B4767054 2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Cat. No. B4767054
M. Wt: 380.5 g/mol
InChI Key: RZIFQCBFKYQYCX-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a triazole-based compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied in detail.

Mechanism of Action

The exact mechanism of action of 2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide is not fully understood. However, it has been hypothesized that the compound acts by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, fungal growth, or inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways that lead to cell death. It also inhibits the growth of fungi by disrupting their cell wall and membrane integrity. Additionally, the compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent activity against cancer cells and fungi, making it a useful tool for studying these diseases. However, the compound has limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide. One direction is to further study its mechanism of action and identify specific targets that it interacts with. This could lead to the development of more potent and selective compounds. Another direction is to study its potential use in combination therapy with other drugs, as it has been shown to enhance the activity of certain chemotherapy drugs. Additionally, research could focus on improving the compound's solubility and pharmacokinetic properties to make it a more viable candidate for drug development.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer activity in vitro, with the ability to induce apoptosis in cancer cells. It has also shown promising results in the treatment of fungal infections, with potent antifungal activity against various strains of fungi. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, with the ability to reduce inflammation in animal models.

properties

IUPAC Name

N-benzyl-2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-12-24-19(16-10-6-7-11-17(16)25)22-23-20(24)27-14-18(26)21-13-15-8-4-3-5-9-15/h2-11,25H,1,12-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFQCBFKYQYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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